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Compound of Interest

Compound Name: 6-Aminoquinolin-3-ol

Cat. No.: B3030875

6-Aminoquinolin-3-ol is a heterocyclic aromatic compound featuring a quinoline core, a
pharmacophore of significant interest in medicinal chemistry and materials science. Quinoline
derivatives are foundational to a wide array of therapeutic agents, including antimalarials,
antibacterials, and kinase inhibitors.[1][2] The specific substitution pattern of an amino group at
the 6-position and a hydroxyl group at the 3-position creates a unique electronic and structural
profile, making 6-Aminoquinolin-3-ol a valuable building block for novel drug candidates and
functional materials.

A comprehensive understanding of its spectroscopic signature is paramount for its
unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 6-Aminoquinolin-3-ol, grounded in
fundamental spectroscopic principles and data from analogous structures. The protocols
described herein are designed as self-validating systems to ensure data integrity and
reproducibility.

Compound Properties & Spectroscopic Data
Summary
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Property Value Source

Molecular Formula CoHsN20

Molecular Weight 160.17 g/mol PubChem][3]

IUPAC Name 6-aminoquinolin-3-ol

CAS Number Not available

Spectroscopy Key Characteristics (Predicted)
Aromatic protons influenced by electron-

1H NMR donating groups, broad signals for -OH and -
NH: protons.
Nine distinct carbon signals, with chemical shifts

t*C NMR o . -
indicating aromaticity and substitution.
Characteristic broad O-H and N-H stretches,

IR (FTIR-ATR) o o
C=C and C=N aromatic ring vibrations.
Molecular ion peak (M*) at m/z 160, with

MS (EI) fragmentation patterns corresponding to the loss

of stable neutral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen

framework of 6-Aminoquinolin-3-ol. The electron-donating nature of both the hydroxyl (-OH)

and amino (-NHz) groups significantly influences the chemical shifts of the aromatic protons

and carbons, providing a unique fingerprint.

Molecular Structure and Atom Numbering

To facilitate the interpretation of NMR data, the following standardized numbering system for

the quinoline ring is used.

Caption: Atom numbering scheme for 6-Aminoquinolin-3-ol.
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'H NMR (Proton NMR) Spectroscopy

The 'H NMR spectrum is predicted to show five distinct signals in the aromatic region and two

exchangeable, broad signals for the amine and hydroxyl protons.

Predicted *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift (3)
ppm

Multiplicity Assignment Causality

The acidic proton
of the hydroxyl
group typically

~9.5 - 10.5 Broad Singlet OH appears as a broad
singlet and is
exchangeable with
D20.

Positioned between
the electronegative
. nitrogen (N1) and the
~8.60 Singlet H2 ) )
C3-OH, this proton is
significantly
deshielded.

Similar to H2, this
) proton is deshielded

~7.85 Singlet H4 ) )
by the adjacent ring

nitrogen.

Experiences standard
~7.60 Doublet H5 aromatic coupling
from H7.

Experiences standard
~7.25 Doublet H8 aromatic coupling
from H7.

Coupled to both H5
and H8. Its chemical
~7.05 Doublet of Doublets H7 shift is influenced by

the ortho-amino

group.

| ~5.50 | Broad Singlet | NHz | Amine protons are typically broad due to quadrupole broadening
and exchange; signal disappears upon D20 shake.[4] |
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3C NMR (Carbon-13) Spectroscopy

The proton-decoupled 3C NMR spectrum will display nine signals, corresponding to the nine
unique carbon atoms in the molecule. The chemical shifts are highly informative about the
electronic environment of each carbon.

Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6) ppm Assignment Causality

Directly attached to the
electronegative oxygen

~155.0 Cc3 . o
atom, causing a significant
downfield shift.

Attached to the nitrogen of the

~148.5 C6 amino group, leading to a
downfield shift.

Quaternary carbon at the ring
~145.0 C8a junction, typically found in this

region for quinolines.[5]

Adjacent to the ring nitrogen,

~142.0 Cc2 o o
resulting in deshielding.
Quaternary carbon at the

~131.0 Cda T _
second ring junction.

~128.5 Ccs8 Aromatic CH carbon.

~125.0 C5 Aromatic CH carbon.
Aromatic CH carbon shielded

~121.0 C7

by the para-amino group.

| ~110.0 | C4 | Adjacent to the C3-OH group, experiences some shielding. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.
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o Sample Preparation: Accurately weigh 5-10 mg of 6-Aminoquinolin-3-ol and dissolve it in
~0.7 mL of deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR tube. Ensure the sample is
fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (=400 MHz) for optimal signal
dispersion and sensitivity.[6]

e Tuning and Shimming: Tune the probe to the appropriate frequencies for *H and 13C. Perform
automated or manual shimming to optimize the magnetic field homogeneity, aiming for
sharp, symmetrical solvent peaks.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical Parameters: Spectral width of -2 to 12 ppm, relaxation delay of 2-5 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical Parameters: Spectral width of O to 200 ppm, a longer relaxation delay (e.g., 5-10
seconds) may be needed for quaternary carbons. A significantly higher number of scans
will be required due to the low natural abundance of 3C.[5][7]

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak
(DMSO-de: 0 2.50 ppm for H, & 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule.
The spectrum of 6-Aminoquinolin-3-ol is expected to be dominated by absorptions from the
O-H, N-H, and aromatic ring systems.

Predicted IR Absorption Data (FTIR-ATR)
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Wavenumber
(cm™)

3500 - 3200

Intensity

Strong, Broad

Vibration

O-H and N-H
stretch

Causality

The overlapping
broad signals from
hydroxyl and
amine N-H
stretching are
characteristic of
molecules
containing both
groups.[8]

3100 - 3000

Medium

Aromatic C-H stretch

Typical for C-H bonds

on an aromatic ring.[8]

1620 - 1580

Strong

C=C and C=Nring
stretch

These vibrations are
characteristic of the
quinoline aromatic

system.

1500 - 1450

Medium-Strong

Aromatic ring stretch

Further confirmation
of the aromatic core

structure.

1350 - 1250

Strong

C-O stretch (phenol)

The stretching
vibration of the C-O
bond of the hydroxyl

group.

1300 - 1200

Medium-Strong

C-N stretch (aromatic

amine)

The stretching
vibration of the C-N

bond of the amino

group.

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend | Bending vibrations are

sensitive to the substitution pattern on the aromatic rings. |

Workflow for IR Spectroscopy
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Collect Background Spectrum Apply Solid Sample Collect Sample Spectrum Process Data
[Clean ATR Crystal [ (32 scans) to Crystal Apply Pressure (32 scans) (Baseline Correction, Peak Picking)

Click to download full resolution via product page

Caption: Standard workflow for FTIR-ATR data acquisition.

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

o Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum (e.g., 32 scans) of the empty crystal. This is crucial to
subtract the spectral contributions of the atmosphere (COz, H20).[6]

o Sample Application: Place a small amount of the solid 6-Aminoquinolin-3-ol powder onto
the center of the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to press the sample firmly against
the crystal, ensuring good contact for a strong signal.

o Spectrum Collection: Collect the sample spectrum using the same parameters as the
background (e.g., 32 scans, 4000-400 cm~1! range).

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background to produce the final transmittance or absorbance spectrum. Perform
baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact
molecule and its fragments, confirming the molecular weight and offering structural clues
through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron lonization - El)
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miz Proposed Identity Causality

The molecular ion peak,
160 [M]* corresponding to the exact
mass of CsHsN20.

A common fragmentation

pathway for phenols and
132 [M-COJ* quinolones is the loss of a

neutral carbon monoxide

molecule.

Loss of hydrogen cyanide is a

characteristic fragmentation for
131 [M - HCN]* nitrogen-containing

heterocyclic aromatic

compounds.

| 104 | [C7HeN]* | Subsequent fragmentation of the [M - CO]* ion. |

Proposed Fragmentation Pathway

The high-energy electron impact in EI-MS induces fragmentation, which can be rationalized as

follows.

[CoHsN20]*
m/z = 160

-CO - HCN

[CsHsN2]* [CsH7N20]*
m/z =132 m/z =131

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 6-Aminoquinolin-3-ol under El
conditions.
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Experimental Protocol: MS Data Acquisition

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a
stable solid, a direct insertion probe (DIP) is often used.

lonization: Utilize Electron lonization (EI) with a standard electron energy of 70 eV. This
provides sufficient energy to generate the molecular ion and induce reproducible
fragmentation.[6]

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a
mass analyzer such as a quadrupole or time-of-flight (TOF).

Data Analysis: Identify the molecular ion peak [M]*. Analyze the fragmentation pattern and
compare it to the predicted pathways to confirm the structure. High-Resolution Mass
Spectrometry (HRMS) can be employed to determine the elemental composition of the
molecular ion and its fragments, providing definitive confirmation of the molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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